2-(Morpholin-4-yl)-3-(thiophen-2-yl)quinoxaline
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Overview
Description
2-(Morpholin-4-yl)-3-(thiophen-2-yl)quinoxaline is a chemical compound with the molecular formula C17H16N2OS It is a member of the quinoxaline family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-3-(thiophen-2-yl)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-(thiophen-2-yl)quinoxaline with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-3-(thiophen-2-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are typical.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-3-(thiophen-2-yl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core can intercalate with DNA, while the morpholine and thiophene rings can enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-2-yl)quinoxaline
- 4-(Morpholin-4-yl)quinoline
- 2-(Thiophen-2-yl)quinoline
Uniqueness
2-(Morpholin-4-yl)-3-(thiophen-2-yl)quinoxaline is unique due to the combination of the quinoxaline core with both morpholine and thiophene substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
832081-82-0 |
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Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(3-thiophen-2-ylquinoxalin-2-yl)morpholine |
InChI |
InChI=1S/C16H15N3OS/c1-2-5-13-12(4-1)17-15(14-6-3-11-21-14)16(18-13)19-7-9-20-10-8-19/h1-6,11H,7-10H2 |
InChI Key |
VXRSNQYYLCFKHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C4=CC=CS4 |
Origin of Product |
United States |
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